2-(Benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide selectively binds to the α1L-adrenoceptor subtype. By blocking the binding of endogenous agonists like norepinephrine, it inhibits the downstream signaling pathways associated with α1L-adrenoceptor activation. This leads to relaxation of smooth muscle in tissues where these receptors are prevalent, such as the prostate. [, ]
While not currently approved for clinical use, the selective α1L-adrenoceptor antagonism exhibited by 2-(Benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide makes it a promising candidate for the development of new treatments for conditions related to α1L-adrenoceptor overactivity. [, ]
Studies have shown that 2-(Benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide can effectively reduce urethral pressure in dogs, a parameter relevant to BPH. Its selectivity for prostatic tissue over vascular tissue suggests potential for treating BPH with fewer cardiovascular side effects compared to non-selective α1-adrenoceptor antagonists. []
Research suggests that α1L-adrenoceptors play a role in the contraction of nasal mucosa vasculature. The antagonist activity of 2-(Benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide in this tissue points towards its potential as a treatment for nasal congestion. []
Animal studies have demonstrated the ability of 2-(Benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide to inhibit antigen-induced bronchoconstriction in guinea pigs, suggesting a potential role in managing asthma. This effect appears to be mediated through the inhibition of inflammatory mediator release. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8